molecular formula C17H15N5O6 B4980750 4-[2-(Dimethylamino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one

4-[2-(Dimethylamino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one

Cat. No.: B4980750
M. Wt: 385.3 g/mol
InChI Key: LCTBAZCOXBVYCK-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one is a complex organic compound that features a quinoxaline core substituted with a dimethylamino group and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.

    Medicine: The compound could be explored for its potential use in drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.

    N,N-Dimethyl-4-aminobenzoic acid: Another compound with a dimethylamino group attached to an aromatic ring.

    Quinoxaline Derivatives: Various quinoxaline derivatives with different substituents.

Uniqueness

4-[2-(Dimethylamino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-[2-(dimethylamino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O6/c1-19(2)16-11(7-10(21(25)26)8-14(16)22(27)28)17(24)20-9-15(23)18-12-5-3-4-6-13(12)20/h3-8H,9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTBAZCOXBVYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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